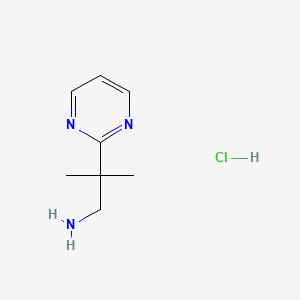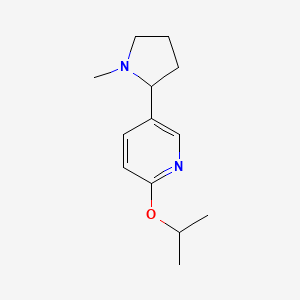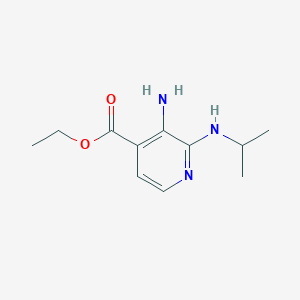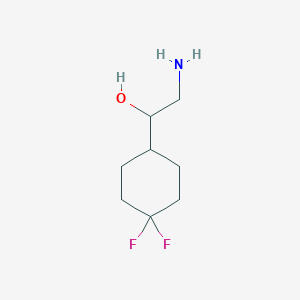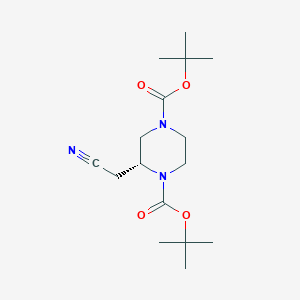
ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is an organic compound with the molecular formula C14H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyanomethyl reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to protect the nitrogen atoms, forming ditert-butyl piperazine-1,4-dicarboxylate.
Introduction of Cyanomethyl Group: The protected piperazine is then reacted with a cyanomethyl reagent under basic conditions to introduce the cyanomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyanomethyl group.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ditert-butyl piperazine-1,4-dicarboxylate: Lacks the cyanomethyl group but shares the piperazine core structure.
Ditert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate: The enantiomer of the compound , with similar chemical properties but different stereochemistry.
Uniqueness
Ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the cyanomethyl group at the 2-position and its specific (2R) stereochemistry
Properties
CAS No. |
1242267-81-7 |
|---|---|
Molecular Formula |
C16H27N3O4 |
Molecular Weight |
325.40 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-(cyanomethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H27N3O4/c1-15(2,3)22-13(20)18-9-10-19(12(11-18)7-8-17)14(21)23-16(4,5)6/h12H,7,9-11H2,1-6H3/t12-/m1/s1 |
InChI Key |
OCFZRXVLIYTIRX-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CC#N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


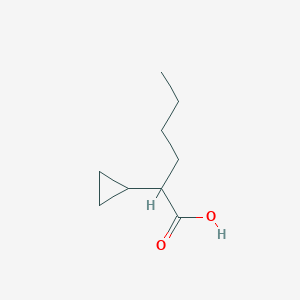
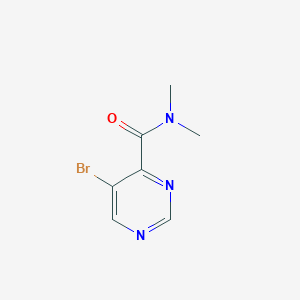
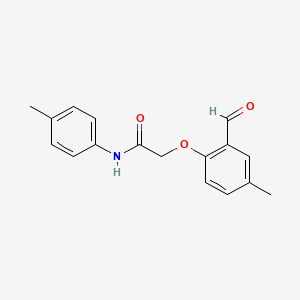
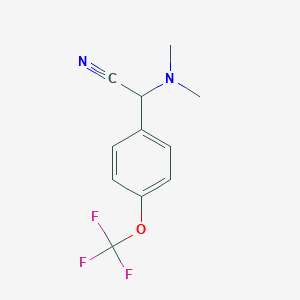
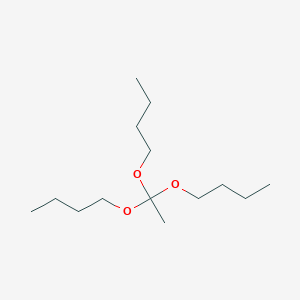
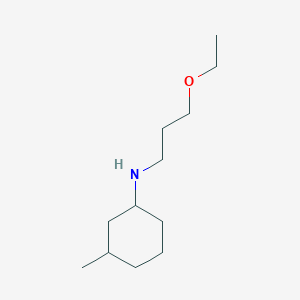
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)

